molecular formula C18H25FN2O B5835350 (4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE

(4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE

Cat. No.: B5835350
M. Wt: 304.4 g/mol
InChI Key: ZAGYOCORANADFS-UHFFFAOYSA-N
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Description

(4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cycloheptyl group attached to a piperazine ring, which is further connected to a fluorophenyl methanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE typically involves the reaction of 4-cycloheptylpiperazine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The piperazine ring is a common motif in many bioactive compounds, and the addition of the cycloheptyl and fluorophenyl groups can enhance the compound’s biological activity and selectivity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions due to its unique chemical structure and interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors or enzymes, while the fluorophenyl group can enhance binding affinity and selectivity. The cycloheptyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)(pyridin-4-yl)methanone: Similar in structure but contains a pyridine ring instead of a piperazine ring.

    (3-Fluorophenyl)(4-fluorophenyl)methanone: Contains two fluorophenyl groups but lacks the piperazine and cycloheptyl groups.

Uniqueness

(4-CYCLOHEPTYLPIPERAZINO)(3-FLUOROPHENYL)METHANONE is unique due to the combination of the cycloheptyl, piperazine, and fluorophenyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

(4-cycloheptylpiperazin-1-yl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-1-2-4-9-17/h5-7,14,17H,1-4,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGYOCORANADFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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